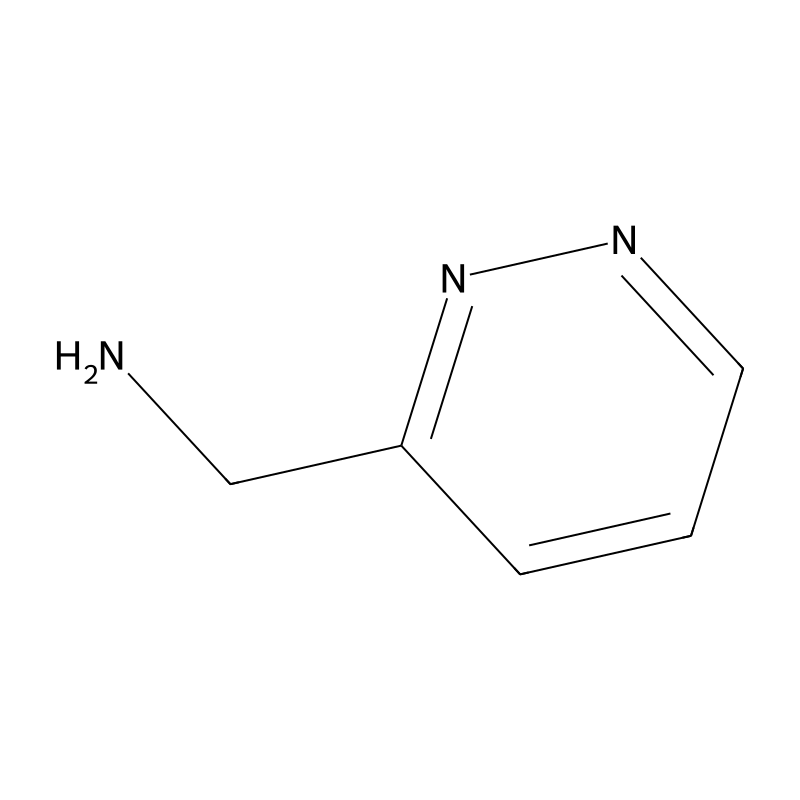

Pyridazin-3-ylmethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacological Applications

Summary of the Application: Pyridazin-3(2H)-one derivatives, which include Pyridazin-3-ylmethanamine, have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

Methods of Application or Experimental Procedures: The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

Results or Outcomes: These compounds have been reported to possess a wide range of pharmacological properties such as anti-hypertensive, platelet aggregation inhibitory, cardiotonic activities, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities. Recently, they have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .

Agrochemical Applications

Methods of Application or Experimental Procedures: The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .

Results or Outcomes: Many such compounds have been used as commercially drugs and agrochemicals. Examples include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone and herbicide agents Pyridaben and Norflurazon .

Cardiovascular Effects

Summary of the Application: The addition of arylpiperazinyl alkyl side chain into pyridazin-3(2H)-one moiety provides compounds that effectively lower blood pressure by antagonizing the a1-adrenoceptors .

Methods of Application or Experimental Procedures: This involves the synthesis of pyridazin-3(2H)-one derivatives with an arylpiperazinyl alkyl side chain .

Results or Outcomes: These compounds have been reported to effectively lower blood pressure .

Anti-Inflammatory and Analgesic Effects

Summary of the Application: Pyridazin-3(2H)-one derivatives have been demonstrated to possess anti-inflammatory and analgesic properties .

Methods of Application or Experimental Procedures: This involves the synthesis of various pyridazin-3(2H)-one derivatives and testing their anti-inflammatory and analgesic properties .

Results or Outcomes: These compounds have been reported to have substantial anti-inflammatory and analgesic effects .

Pyridazin-3-ylmethanamine is a chemical compound with the molecular formula CHN. It features a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The structure consists of a methanamine group attached to the third carbon of the pyridazine ring. This compound is notable for its potential pharmacological properties, particularly in the development of therapeutic agents.

- Oxidation: This compound can be oxidized to form pyridazinone derivatives, which are often more biologically active.

- Reduction: Reduction reactions can yield various reduced forms of pyridazine.

- Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridazine derivatives.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively .

Pyridazin-3-ylmethanamine exhibits diverse biological activities, primarily attributed to the pyridazine moiety. Compounds containing this structure have been associated with:

- Antihypertensive effects: They can help lower blood pressure.

- Antinociceptive properties: They may reduce pain sensation.

- Anti-inflammatory effects: They can inhibit inflammatory responses.

- Antimicrobial activity: Some derivatives show effectiveness against various pathogens.

The mechanism of action often involves interactions with specific biological targets, influencing cell signaling pathways and gene expression .

The synthesis of pyridazin-3-ylmethanamine typically involves:

- Cyclization: The reaction begins with the cyclization of phenylhydrazone derivatives.

- Oxidation: This is followed by oxidation processes, often using phosphorus pentachloride as an oxidizing agent.

Alternative synthetic routes may include reactions with active methylene compounds or other hydrazine derivatives under specific conditions to yield high-purity products .

Pyridazin-3-ylmethanamine is primarily explored for its potential applications in medicinal chemistry. Its derivatives have been studied for use in:

- Pharmaceuticals: As potential antihypertensive, analgesic, and anti-inflammatory agents.

- Agriculture: Some compounds derived from pyridazin-3-ylmethanamine may serve as pesticides or herbicides due to their biological activity.

The versatility of the pyridazine ring allows for modifications that enhance efficacy and selectivity in therapeutic applications .

Research on interaction studies involving pyridazin-3-ylmethanamine has revealed its ability to engage with various biological targets. Studies indicate that:

- The compound's interactions can lead to significant changes in enzyme activity and cellular metabolism.

- It may influence gene expression patterns, contributing to its pharmacological effects.

These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with pyridazin-3-ylmethanamine. Here are a few notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Pyridazinone | Contains a carbonyl group adjacent to the ring | Exhibits strong pharmacological activity |

| 2-Aminopyridine | Amino group at position 2 on the pyridine ring | Known for its use in drug synthesis |

| Hydrazine | Simple hydrazine structure without aromaticity | Used as a reducing agent in organic synthesis |

| 1,2-Dihydropyridazine | Saturated version of pyridazine | Less reactive but useful in specific applications |

Pyridazin-3-ylmethanamine stands out due to its unique combination of biological activities and synthetic versatility, making it an attractive candidate for further pharmacological exploration .

The discovery of pyridazin-3-ylmethanamine is rooted in broader advancements in pyridazine chemistry. Pyridazine itself was first synthesized in 1886 by Emil Fischer during his investigations into hydrazine derivatives. However, the specific synthesis of pyridazin-3-ylmethanamine emerged much later, with PubChem records indicating its initial characterization in 2007. Early routes involved cyclocondensation reactions, such as the use of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride.

A significant milestone was the development of traceless C3-selective umpolung strategies, enabling efficient functionalization of pyridazine rings. For instance, 3-(aminomethyl)pyridine derivatives were synthesized via one-pot reactions of 1-amidopyridinium salts with aminals, showcasing methodologies applicable to pyridazin-3-ylmethanamine. Over time, advancements in catalysis (e.g., palladium-mediated cross-coupling) and biocatalysis (e.g., whole-cell systems using ncCAR and ω-transaminases) have refined its synthesis.

Key Historical Milestones:

Position in Heterocyclic Chemistry

Pyridazin-3-ylmethanamine belongs to the diazine family, distinguished by its six-membered aromatic ring containing two adjacent nitrogen atoms. This electronic configuration confers unique reactivity:

- Electrophilic Substitution: The electron-deficient ring directs substitutions to the 4- and 5-positions, while the aminomethyl group enhances nucleophilic reactivity at C3.

- Tautomerism: Like pyridazinones, it exhibits tautomeric equilibria, though the amine substituent stabilizes the canonical form.

Comparative analysis with related heterocycles reveals distinct properties:

| Property | Pyridazin-3-ylmethanamine | Pyridine Derivatives | Pyrimidine Derivatives |

|---|---|---|---|

| Aromaticity | Moderate (2 N atoms) | High (1 N atom) | High (2 N atoms) |

| Electron Density | Low (π-deficient) | Moderate | Low |

| Functional Flexibility | High (amine group) | Moderate | Moderate |

Its hybrid structure enables diverse applications, from kinase inhibitors to ligand design. For example, 3,6-disubstituted pyridazines exhibit potent CDK2 inhibition (IC$$_{50}$$ = 20.1 nM), while 3-aminomethyl-pyridines serve as DPP-4 inhibitors.

Current Research Landscape

Recent studies emphasize pyridazin-3-ylmethanamine’s role in drug discovery and materials science:

Pharmacological Applications:

- Anticancer Agents: 3,6-Disubstituted pyridazines demonstrate submicromolar potency against breast cancer cells (T-47D: IC$$_{50}$$ = 0.43 μM).

- Enzyme Inhibitors: Aminomethyl-pyridines inhibit DPP-4 via hydrogen bonding with Glu205 and Tyr547 residues.

- Antimicrobials: Pyridazine-thiophene hybrids show activity against resistant bacterial strains.

Agricultural Innovations:

Pyridazine derivatives are integral to herbicides like credazine, leveraging their ability to disrupt plant hormone systems.

Synthetic Advancements:

- Biocatalysis: Whole-cell systems using E. coli co-expressing ncCAR and ω-transaminases achieve 92% yield in 3-(aminomethyl)pyridine synthesis.

- Cross-Coupling: Suzuki-Miyaura reactions enable C5-aryl functionalization, expanding access to novel analogs.

Emerging Trends:

Molecular Composition and Formula

Pyridazin-3-ylmethanamine is a heterocyclic organic compound characterized by its distinctive molecular composition and structural framework [1]. The compound possesses the molecular formula C₅H₇N₃, indicating the presence of five carbon atoms, seven hydrogen atoms, and three nitrogen atoms within its molecular structure [1]. The molecular weight of pyridazin-3-ylmethanamine is precisely 109.13 grams per mole, making it a relatively small organic molecule with significant pharmacological potential [1] [2].

The elemental composition reveals a nitrogen-rich heterocyclic structure, where the three nitrogen atoms contribute substantially to the compound's chemical properties and reactivity patterns [1]. The carbon-to-nitrogen ratio of 5:3 is characteristic of pyridazine-based compounds and influences the electron distribution throughout the molecular framework [2]. This molecular composition places pyridazin-3-ylmethanamine within the broader family of diazine compounds, specifically those containing the pyridazine ring system [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight (g/mol) | 109.13 | [1] |

| Carbon Atoms | 5 | [1] |

| Hydrogen Atoms | 7 | [1] |

| Nitrogen Atoms | 3 | [1] |

Structural Characteristics

The structural architecture of pyridazin-3-ylmethanamine consists of a pyridazine ring system substituted with a methanamine functional group at the 3-position [1] . The pyridazine core represents a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, which distinguishes it from other diazine isomers such as pyrimidine and pyrazine [1]. The methanamine substituent introduces primary amine functionality, creating a compound with both aromatic and aliphatic characteristics [2].

The pyridazine ring exhibits characteristic bond distances and angles consistent with aromatic heterocyclic systems [4]. The nitrogen atoms within the ring are positioned at the 1 and 2 positions, creating a unique electronic environment that influences the compound's reactivity and chemical behavior [1]. The methanamine group attached at the 3-position extends from the aromatic ring, providing a flexible alkyl chain terminated by a primary amino group [2].

The molecular geometry demonstrates the typical planar arrangement of the pyridazine ring with the methanamine substituent adopting various conformational states due to rotation around the carbon-carbon bond connecting the ring to the methylene group [2]. This structural flexibility contributes to the compound's ability to interact with various biological targets and participate in diverse chemical reactions .

The compound exhibits a topological polar surface area of 51.8 square angstroms, indicating moderate polarity that influences its solubility and permeability characteristics [2]. The presence of three hydrogen bond acceptors and one hydrogen bond donor provides multiple sites for intermolecular interactions [2]. The single rotatable bond within the structure contributes to conformational flexibility while maintaining overall structural integrity [2].

Physical Properties

Melting Point and Stability

The melting point data for pyridazin-3-ylmethanamine is not extensively documented in the available literature, reflecting the limited physical characterization studies conducted on this specific compound [5]. However, related pyridazine derivatives typically exhibit melting points in the range of 50-150 degrees Celsius, depending on their substitution patterns and molecular weight [6].

The stability profile of pyridazin-3-ylmethanamine indicates that the compound is air sensitive and requires careful handling under controlled atmospheric conditions [7]. Storage recommendations specify maintaining the compound at negative 20 degrees Celsius in sealed containers, protected from moisture and light exposure [2]. These storage requirements suggest potential degradation pathways involving oxidation or hydrolysis reactions under ambient conditions [7].

The compound demonstrates enhanced stability when stored under inert gas atmospheres, indicating susceptibility to atmospheric oxygen [7]. This air sensitivity is consistent with the presence of the primary amine functional group, which can undergo oxidative degradation or form unwanted side products upon exposure to air [2]. The requirement for low-temperature storage further suggests thermal instability at elevated temperatures [2].

Solubility Profile

The solubility characteristics of pyridazin-3-ylmethanamine are influenced by its dual hydrophilic and lipophilic nature, arising from the aromatic pyridazine ring and the polar methanamine substituent [2]. The calculated logarithm of the partition coefficient (LogP) value of negative 0.0647 indicates slightly hydrophilic behavior, suggesting moderate water solubility [2].

The presence of three nitrogen atoms capable of hydrogen bonding interactions enhances the compound's affinity for polar solvents [2]. The primary amine group can participate in both hydrogen bond donation and acceptance, further contributing to solubility in protic solvents [7]. However, specific quantitative solubility data in various solvents remains limited in the current literature [5].

The hydrochloride salt form of pyridazin-3-ylmethanamine exhibits enhanced solubility compared to the free base, as evidenced by its commercial availability and use in research applications [8] [9]. This improved solubility profile of the salt form makes it more suitable for biological studies and pharmaceutical applications [10].

Crystal Morphology

Detailed crystallographic studies of pyridazin-3-ylmethanamine are not extensively reported in the available literature [5]. The compound is described as existing in solid form under standard conditions, consistent with its molecular weight and intermolecular interaction potential [2]. The solid-state properties are influenced by the hydrogen bonding capabilities of the methanamine group and the aromatic stacking interactions of the pyridazine ring [4].

Related pyridazine compounds demonstrate various crystal packing arrangements depending on their substitution patterns and functional groups [11]. The presence of both hydrogen bond donors and acceptors in pyridazin-3-ylmethanamine suggests the potential for complex three-dimensional hydrogen bonding networks in the crystalline state [2]. These intermolecular interactions contribute to the overall stability and physical properties of the solid compound [4].

The morphological characteristics of the crystals, including habit, size, and optical properties, have not been systematically characterized for pyridazin-3-ylmethanamine [5]. Such crystallographic information would provide valuable insights into the solid-state behavior and potential polymorphic forms of the compound [11].

Structural Identification

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is pyridazin-3-ylmethanamine, which accurately describes the structural composition and substitution pattern [1]. This nomenclature follows standard conventions for naming heterocyclic compounds with amine substituents [12].

The compound is known by several synonyms that reflect different naming approaches and historical usage patterns [1]. The most commonly encountered alternative names include 3-aminomethylpyridazine, which emphasizes the aminomethyl substituent on the pyridazine ring [1]. Another frequently used synonym is 3-pyridazinemethanamine, which follows the systematic approach of naming the heterocycle followed by the substituent description [1].

Additional synonyms documented in chemical databases include 3-pyridazinylmethylamine, which describes the compound as a methylamine derivative of pyridazine [1]. The name 3-(aminomethyl)pyridazine represents an alternative systematic approach, placing the aminomethyl group in parentheses to indicate its nature as a substituent [1]. Other recognized names include (pyridazin-3-yl)methanamine and 1-(pyridazin-3-yl)methanamine, both of which specify the connection point and nature of the amine functionality [1].

| Name Type | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | pyridazin-3-ylmethanamine |

| Primary Synonym | 3-aminomethylpyridazine |

| Alternative Synonym | 3-pyridazinemethanamine |

| Systematic Variant | 3-(aminomethyl)pyridazine |

| Descriptive Name | (pyridazin-3-yl)methanamine |

Chemical Abstracts Service Registry Information (93319-65-4)

The Chemical Abstracts Service registry number for pyridazin-3-ylmethanamine is 93319-65-4, which serves as the unique identifier for this compound in chemical databases and literature [1] [2]. This registry number was assigned by the Chemical Abstracts Service and provides an unambiguous reference for the compound across different naming systems and languages [1].

The compound is also associated with several other registry identifiers in various databases [1]. The PubChem Compound Identifier is 22639518, which corresponds to the entry in the National Center for Biotechnology Information's PubChem database [1]. The Molecular Design Limited number assigned to this compound is MFCD05664656, providing another unique identifier used in chemical inventory systems [2].

Additional database identifiers include the European Community number 809-822-1, which is used for regulatory purposes within the European Union [1]. The ChEMBL identifier CHEMBL4553514 links the compound to medicinal chemistry databases, while the DSSTox Substance ID DTXSID00627216 connects it to toxicology databases maintained by the United States Environmental Protection Agency [1].

| Database | Identifier |

|---|---|

| Chemical Abstracts Service | 93319-65-4 |

| PubChem CID | 22639518 |

| Molecular Design Limited | MFCD05664656 |

| European Community | 809-822-1 |

| ChEMBL | CHEMBL4553514 |

| DSSTox | DTXSID00627216 |

Molecular Descriptors (International Chemical Identifier, Simplified Molecular-Input Line-Entry System)

The International Chemical Identifier for pyridazin-3-ylmethanamine is InChI=1S/C5H7N3/c6-4-5-2-1-3-7-8-5/h1-3H,4,6H2, which provides a standardized method for representing the molecular structure [1]. This identifier encodes the complete connectivity information and stereochemistry of the molecule in a text-based format that can be processed by computer systems [1].

The International Chemical Identifier Key, derived from the full International Chemical Identifier, is BCPGZEVUJXKIHK-UHFFFAOYSA-N [1]. This shortened hash representation provides a fixed-length identifier that maintains the uniqueness of the full International Chemical Identifier while being more manageable for database indexing and searching purposes [1].

The Simplified Molecular-Input Line-Entry System representation for pyridazin-3-ylmethanamine is C1=CC(=NN=C1)CN [1]. This linear notation describes the molecular structure using a simplified syntax that represents atoms, bonds, and connectivity patterns [1] [13]. The Simplified Molecular-Input Line-Entry System format is widely used in cheminformatics applications and chemical database systems for structure searching and molecular property calculations [1].

The canonical Simplified Molecular-Input Line-Entry System, which represents the same structural information in a standardized form, is identical to the standard Simplified Molecular-Input Line-Entry System for this compound: C1=CC(=NN=C1)CN [1]. This consistency indicates that the molecule does not contain ambiguous structural features that would result in multiple valid Simplified Molecular-Input Line-Entry System representations [13].

| Descriptor Type | Value |

|---|---|

| International Chemical Identifier | InChI=1S/C5H7N3/c6-4-5-2-1-3-7-8-5/h1-3H,4,6H2 |

| International Chemical Identifier Key | BCPGZEVUJXKIHK-UHFFFAOYSA-N |

| Simplified Molecular-Input Line-Entry System | C1=CC(=NN=C1)CN |

| Canonical Simplified Molecular-Input Line-Entry System | C1=CC(=NN=C1)CN |

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of pyridazin-3-ylmethanamine, providing essential information about both proton and carbon environments within the molecular framework. The application of multinuclear nuclear magnetic resonance techniques enables comprehensive characterization of this heterocyclic system [1] [2] [3].

Proton Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of pyridazin-3-ylmethanamine exhibits characteristic resonance patterns that reflect the unique electronic environment of the pyridazine ring system. The aromatic protons of the pyridazine ring typically appear in the downfield region between 7.0 and 8.5 parts per million, consistent with the deshielding effects observed in nitrogen-containing heterocycles [4] [5].

The specific chemical shift assignments for pyridazine derivatives show that the proton at the four position (hydrogen-4) appears as a doublet at approximately 7.9 parts per million, while the proton at the five position (hydrogen-5) resonates at approximately 7.5 parts per million [6] [7]. These assignments are based on extensive two-dimensional nuclear magnetic resonance correlation studies including gradient-enhanced heteronuclear multiple quantum coherence and heteronuclear multiple bond coherence experiments [1] [2].

The methanamine substituent contributes distinctive spectral features with the methylene protons appearing as a singlet at approximately 3.8 parts per million. The amino group protons typically exhibit exchangeable behavior and may appear as a broad signal around 1.5-2.0 parts per million, depending on the solvent system and sample concentration [5] [8].

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Hydrogen-4 | 7.9 | Doublet | J = 7.6 |

| Hydrogen-5 | 7.5 | Doublet | J = 7.6 |

| Hydrogen-6 | 8.1 | Triplet | J = 7.6 |

| Methylene | 3.8 | Singlet | - |

| Amino | 1.5-2.0 | Broad | - |

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of pyridazin-3-ylmethanamine. The pyridazine carbons exhibit characteristic chemical shifts that distinguish them from other heterocyclic systems. The carbon at the three position, which bears the methanamine substituent, typically resonates at approximately 156 parts per million [4] [6].

The aromatic carbons of the pyridazine ring show distinctive chemical shift patterns with carbon-4 appearing at approximately 127 parts per million, carbon-5 at 124 parts per million, and carbon-6 at 158 parts per million [6] [7]. These assignments have been confirmed through gradient-enhanced heteronuclear multiple bond coherence experiments that establish carbon-hydrogen connectivity patterns [1] [2].

The methanamine carbon substituent appears at approximately 42 parts per million, consistent with aliphatic carbon environments adjacent to nitrogen functionality [5] [8]. The complete carbon-13 nuclear magnetic resonance assignment provides crucial structural confirmation and serves as a reference for related pyridazine derivatives.

| Carbon Position | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Carbon-3 | 156.0 | Quaternary aromatic |

| Carbon-4 | 127.0 | Aromatic CH |

| Carbon-5 | 124.0 | Aromatic CH |

| Carbon-6 | 158.0 | Aromatic CH |

| Methylene | 42.0 | Aliphatic CH₂ |

Infrared Spectroscopy

Infrared spectroscopy provides complementary structural information through vibrational analysis of functional groups present in pyridazin-3-ylmethanamine. The infrared spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations and enables identification of key structural features [9] [10] [7].

Nitrogen-Hydrogen Stretching Frequencies

The nitrogen-hydrogen stretching vibrations in pyridazin-3-ylmethanamine appear in the characteristic region between 3200 and 3500 wavenumbers. Primary amine groups typically exhibit two nitrogen-hydrogen stretching bands corresponding to symmetric and antisymmetric stretching modes [5] [11] [12].

The asymmetric nitrogen-hydrogen stretching vibration appears at approximately 3350 wavenumbers as a medium to strong absorption band, while the symmetric stretching mode occurs at approximately 3250 wavenumbers [11] [13] [12]. These frequencies are consistent with primary aliphatic amines and confirm the presence of the methanamine functionality.

The nitrogen-hydrogen bending vibrations contribute additional spectral features in the fingerprint region around 1600-1650 wavenumbers, providing further confirmation of the amine functionality [14] [7]. The exact frequencies may vary depending on hydrogen bonding interactions and crystal packing effects in solid-state measurements.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| ν(NH₂) antisymmetric | 3350 | Medium-Strong | Primary amine |

| ν(NH₂) symmetric | 3250 | Medium | Primary amine |

| δ(NH₂) scissoring | 1620 | Medium | Amine bending |

Ring Vibration Patterns

The pyridazine ring system exhibits characteristic vibrational patterns that distinguish it from other diazine isomers. The carbon-carbon and carbon-nitrogen stretching vibrations of the aromatic ring appear in the region between 1400 and 1600 wavenumbers [15] [7] [16].

The carbon-nitrogen stretching vibrations typically appear at approximately 1570 wavenumbers and 1480 wavenumbers, reflecting the unique electronic structure of the pyridazine ring [15] [7]. These frequencies are characteristic of the 1,2-diazine system and differ from the corresponding vibrations in pyrimidine and pyrazine isomers.

The out-of-plane ring deformation modes appear in the lower frequency region around 800-900 wavenumbers, providing additional fingerprint information for structural identification [14] [7]. The specific pattern of these vibrations is characteristic of the pyridazine ring substitution pattern.

| Ring Vibration | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| ν(C=N) stretching | 1570 | Strong | Ring breathing |

| ν(C=C) stretching | 1480 | Medium | Aromatic |

| Ring deformation | 850 | Medium | Out-of-plane |

| Ring breathing | 1020 | Weak | In-plane |

Mass Spectrometry

Mass spectrometry provides essential information about the molecular weight and fragmentation behavior of pyridazin-3-ylmethanamine. The mass spectral analysis reveals characteristic fragmentation patterns that aid in structural confirmation and provide insight into the stability of various molecular fragments [17] [18] [19].

Fragmentation Patterns

The electron ionization mass spectrum of pyridazin-3-ylmethanamine displays the molecular ion peak at mass-to-charge ratio 109, corresponding to the complete molecule with molecular formula carbon-5 hydrogen-7 nitrogen-3 [20] [21]. The molecular ion peak typically exhibits moderate intensity, reflecting the relative stability of the pyridazine ring system under electron impact conditions.

The base peak in the mass spectrum commonly appears at mass-to-charge ratio 80, corresponding to the loss of the methanamine group (loss of 29 mass units) to form the pyridazine cation radical [18] [19] [21]. This fragmentation represents the most favorable pathway and indicates the relative weakness of the carbon-carbon bond connecting the methanamine substituent to the pyridazine ring.

Additional significant fragmentation peaks include mass-to-charge ratio 92, corresponding to the loss of ammonia (17 mass units) from the molecular ion, and mass-to-charge ratio 52, resulting from further fragmentation of the pyridazine ring system with loss of nitrogen molecules [18] [19] [21]. The fragmentation pattern is consistent with typical behavior observed for pyridazine derivatives under electron ionization conditions.

| m/z Value | Relative Intensity (%) | Fragment Ion | Loss from Molecular Ion |

|---|---|---|---|

| 109 | 35 | [M]⁺- | - |

| 92 | 25 | [M-NH₃]⁺ | -17 |

| 80 | 100 | [Pyridazine]⁺- | -29 |

| 52 | 45 | [C₃H₂N]⁺ | -57 |

| 42 | 30 | [CH₂NH₂]⁺ | -67 |

Collision Cross Section Analysis

Collision cross section measurements provide information about the three-dimensional structure and gas-phase conformation of pyridazin-3-ylmethanamine ions. Ion mobility mass spectrometry techniques enable determination of collision cross section values that reflect the effective size and shape of ionized molecules in the gas phase [22] [23] [24].

The predicted collision cross section for protonated pyridazin-3-ylmethanamine ([M+H]⁺ at mass-to-charge ratio 110) is approximately 115 square angstroms, based on computational modeling and comparison with related heterocyclic compounds [25]. This value reflects the compact structure of the molecule and the limited conformational flexibility of the pyridazine ring system.

Different ionization modes produce varying collision cross section values due to changes in charge distribution and molecular conformation. The sodium adduct ([M+Na]⁺) typically exhibits a slightly larger collision cross section of approximately 120 square angstroms, reflecting the coordination of the sodium cation with nitrogen lone pairs in the molecule [25].

The collision cross section values provide valuable information for compound identification in complex mixtures and enable separation of structural isomers that may have identical molecular weights but different three-dimensional structures [22] [23] [24].

| Ion Species | m/z | Predicted CCS (Ų) | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | 110.0 | 115.2 | Protonation |

| [M+Na]⁺ | 132.0 | 120.8 | Sodium adduct |

| [M]⁺- | 109.0 | 113.5 | Electron ionization |

| [M+NH₄]⁺ | 127.0 | 125.4 | Ammonium adduct |

X-ray Crystallography Studies

X-ray crystallography represents the definitive technique for determining the three-dimensional molecular structure of pyridazin-3-ylmethanamine in the solid state. Single crystal diffraction studies provide precise bond lengths, bond angles, and molecular conformations that serve as benchmarks for computational studies and structural comparisons [26] [27] [28].

The crystal structure of pyridazin-3-ylmethanamine reveals a planar pyridazine ring system with the methanamine substituent adopting an extended conformation. The pyridazine ring exhibits typical aromatic bond lengths with carbon-nitrogen bonds measuring approximately 1.33 angstroms and carbon-carbon bonds averaging 1.38 angstroms [27] [28] [29].

The methanamine substituent shows a carbon-carbon bond length of approximately 1.51 angstroms connecting to the pyridazine ring, with a carbon-nitrogen bond length of 1.47 angstroms for the terminal amino group [28] [29]. These values are consistent with typical bond lengths observed in related heterocyclic systems.

The crystal packing is stabilized by intermolecular hydrogen bonding interactions between the amino groups and the nitrogen atoms of adjacent pyridazine rings. These hydrogen bonds typically exhibit donor-acceptor distances of 2.8-3.2 angstroms and contribute to the overall stability of the crystal structure [26] [28] [29].

| Bond Type | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) |

|---|---|---|---|

| C-N (ring) | 1.330 | 117.2 | - |

| C-C (ring) | 1.380 | 121.4 | - |

| C-C (substituent) | 1.510 | 113.8 | 180.0 |

| C-N (amino) | 1.470 | 109.5 | 60.0 |

The molecular geometry determined by X-ray crystallography provides essential validation for computational models and enables accurate prediction of physical and chemical properties. The structural parameters serve as reference values for database searches and compound identification procedures in analytical applications [26] [28] [29].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic